

Unveiling Cellular Responses to Sophoraflavanone G: A Comparative Proteomic Guide

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Compound of Interest						
Compound Name:	Sophoraflavanone I					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic landscape in cells treated with Sophoraflavanone G versus untreated control cells. Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has garnered significant interest for its potent anticancer, anti-inflammatory, and anti-microbial properties.[1][2] Understanding its impact on the cellular proteome is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. This guide presents a synthesis of expected proteomic changes based on published research, alongside detailed experimental protocols and pathway visualizations to support further investigation.

Data Presentation: Quantitative Proteomic Changes

While a complete, publicly available quantitative proteomics dataset for Sophoraflavanone G-treated cells is not available at the time of this publication, a key study on acute myeloid leukemia (KG-1a) cells has identified significant alterations in proteins associated with cell cycle regulation and apoptosis. The following table represents a summary of expected protein expression changes based on these findings and the known mechanisms of Sophoraflavanone G.

Disclaimer: The following data is a representative example based on the functional annotations from the proteomic analysis of Sophoraflavanone G-treated KG-1a cells. The precise fold







changes are illustrative and intended to guide researchers on the expected outcomes.



Protein Category	Protein Name	Gene Symbol	Expected Regulation in Sophoraflavan one G Treated Cells	Function
Cell Cycle Regulation	Cyclin- dependent kinase 1	CDK1	Down-regulated	Key driver of G2/M transition
Cyclin B1	CCNB1	Down-regulated	Regulatory subunit of CDK1, essential for mitosis	
p21	CDKN1A	Up-regulated	CDK inhibitor, promotes cell cycle arrest	
p27	CDKN1B	Up-regulated	CDK inhibitor, controls the G1 to S phase transition	
Apoptosis	Bcl-2	BCL2	Down-regulated	Anti-apoptotic protein
Bax	BAX	Up-regulated	Pro-apoptotic protein	
Cleaved Caspase-3	CASP3	Up-regulated	Executioner caspase in apoptosis	
Cleaved Caspase-9	CASP9	Up-regulated	Initiator caspase in the intrinsic apoptotic pathway	_
Cytochrome c	CYCS	Increased cytosolic levels	Released from mitochondria to	_



			trigger apoptosis	
				Transcription
				factor involved in
Tumorigenesis	Wilms' tumor 1	WT1	Down-regulated	cell proliferation
				and
				differentiation

Experimental Protocols

This section details a standard workflow for a comparative proteomic analysis of cells treated with Sophoraflavanone G.

Cell Culture and Treatment

- Cell Line: KG-1a (acute myeloid leukemia) or other relevant cancer cell line.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Sophoraflavanone G Treatment: Cells are seeded at a density of 1x10⁶ cells/mL and treated with a predetermined concentration of Sophoraflavanone G (e.g., 20 μM) or a vehicle control (e.g., DMSO) for 24-48 hours.

Protein Extraction and Digestion

- Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA protein assay.
- Reduction and Alkylation: Disulfide bonds in the proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.
- In-solution or In-gel Digestion: The protein mixture is digested into smaller peptides using a sequence-specific protease, most commonly trypsin.



Mass Spectrometry Analysis (Label-Free Quantification)

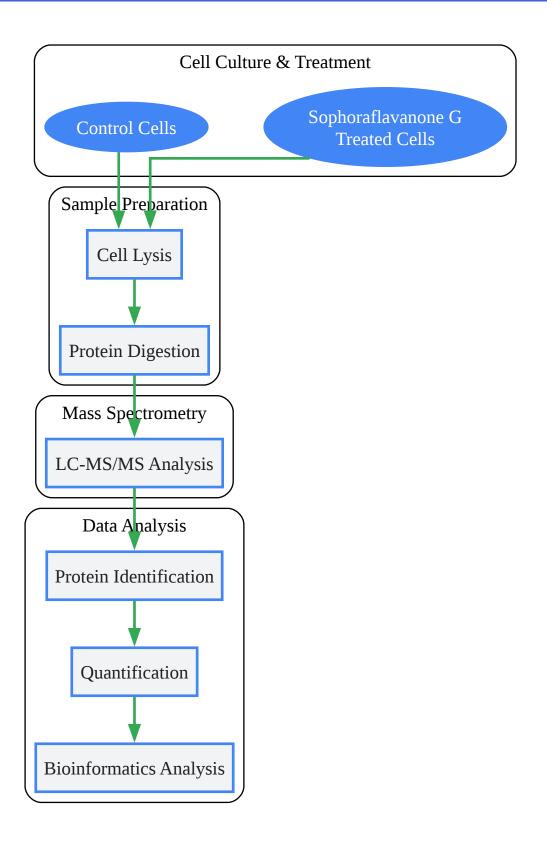
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
- Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA)
 or data-independent acquisition (DIA) mode to acquire MS1 spectra for peptide quantification
 and MS2 spectra for peptide identification.

Data Analysis

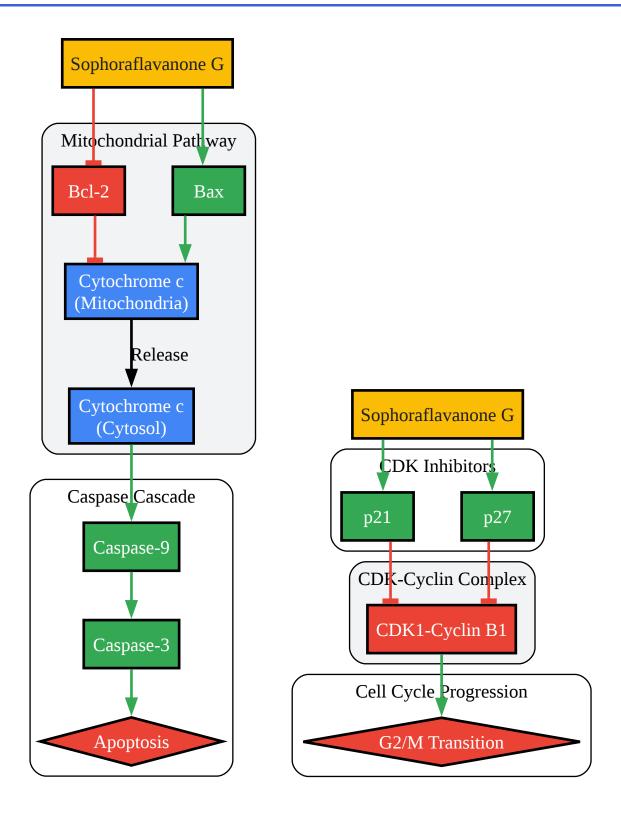
- Peptide and Protein Identification: The raw MS data is processed using a software suite like MaxQuant or Proteome Discoverer. The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the corresponding peptides and proteins.
- Protein Quantification: The relative abundance of each identified protein is determined by comparing the signal intensities of its corresponding peptides between the Sophoraflavanone G-treated and control samples.
- Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed between the two groups.
- Bioinformatic Analysis: The list of differentially expressed proteins is subjected to gene ontology (GO) and pathway analysis (e.g., KEGG) to identify enriched biological processes and signaling pathways.

Visualizations Experimental Workflow









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